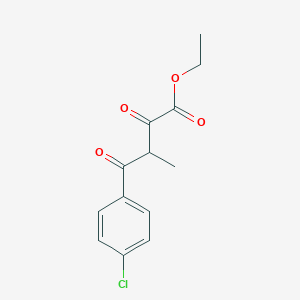

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGPJEWLCBNHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407817 | |

| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169544-41-6 | |

| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" chemical properties

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of this compound, a molecule of interest in synthetic and medicinal chemistry. As a substituted β-keto ester, its chemical behavior is dictated by the interplay of the aromatic ring, the chlorine substituent, and the sterically hindered 1,3-dicarbonyl system. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural characteristics, reactivity, and potential applications, grounded in established chemical principles. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from publicly available data for the compound and its close analogs, alongside well-established principles of organic chemistry.

Molecular Identity and Physicochemical Properties

This compound is a fine chemical intermediate. Its core structure features a butyric acid ethyl ester backbone with two ketone functionalities at the 2 and 4 positions, a methyl group at the 3 position, and a 4-chlorophenyl substituent at the 4 position.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₃ClO₄ | |

| Molecular Weight | 268.69 g/mol | |

| CAS Number | 169544-41-6 | |

| Calculated XLogP3 | 2.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 |

Note: Some properties are computed and based on the isomeric structure Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate available on PubChem.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound is the crossed Claisen condensation . This well-established carbon-carbon bond-forming reaction involves the acylation of a ketone or ester enolate with an ester.[1][2] In this case, the enolate of an α-methylated β-keto ester, ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate), would be acylated by 4-chlorobenzoyl chloride.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Claisen condensations.[3][4]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous tetrahydrofuran (THF) to remove the oil. Add fresh anhydrous THF to the flask.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for one hour after the addition is complete to ensure full enolate formation. The choice of a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the β-keto ester without competing in a nucleophilic attack on the ester carbonyls.

-

Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Reaction Mechanism

Caption: Simplified mechanism of the Claisen condensation.

Structural Analysis and Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomers.[5][6] This equilibrium is influenced by factors such as solvent, temperature, and pH. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism in the target molecule.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Tautomer | Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Keto | Ethyl -CH₃ | ~1.3 (t) | ~14 |

| Ethyl -CH₂- | ~4.3 (q) | ~62 | |

| α-CH | ~4.5-5.0 (q) | ~55-60 | |

| α-CH₃ | ~1.5 (d) | ~15-20 | |

| Aromatic C-H | ~7.4-7.8 (m) | ~128-135 | |

| C=O (Ester) | - | ~165-170 | |

| C=O (Ketone 1) | - | ~190-195 | |

| C=O (Ketone 2) | - | ~195-200 | |

| Enol | Ethyl -CH₃ | ~1.3 (t) | ~14 |

| Ethyl -CH₂- | ~4.3 (q) | ~62 | |

| Enolic OH | ~12-15 (s, broad) | - | |

| α-CH₃ | ~2.0 (s) | ~20-25 | |

| Aromatic C-H | ~7.4-7.8 (m) | ~128-135 | |

| C=O (Ester) | - | ~165-170 | |

| C=O (Ketone) | - | ~180-185 | |

| Enolic C=C | - | ~95-105 & ~175-180 |

Note: These are estimated values. Actual spectra would be necessary for confirmation. The presence of both sets of signals in an NMR spectrum would confirm the keto-enol equilibrium.

Infrared (IR) Spectroscopy:

-

Keto form: Expect strong C=O stretching bands around 1710-1750 cm⁻¹ for the ketones and the ester.

-

Enol form: The C=O stretch will be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation. A broad O-H stretch will appear around 2500-3200 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z 268 and 270 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage around the carbonyl groups.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the β-dicarbonyl moiety.

-

Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups is significantly acidic (pKa ≈ 10-12 in water) due to the resonance stabilization of the resulting enolate anion. This allows for facile deprotonation with a suitable base.

-

Nucleophilicity of the Enolate: The enolate is a soft nucleophile and can participate in various C-C bond-forming reactions, such as alkylations and aldol reactions.

-

Electrophilicity of the Carbonyls: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The aromatic ketone is generally more reactive towards nucleophiles than the ester carbonyl.

Potential as a Pharmaceutical Intermediate

While specific applications of this compound are not widely documented, its structural motifs are present in various biologically active molecules. Aryl propionic acid and aryl dioxobutanoic acid derivatives are known to possess a range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[7][8][9] The presence of the 4-chlorophenyl group is a common feature in many drug molecules, often enhancing lipophilicity and metabolic stability. This compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems or as a scaffold for the development of novel therapeutic agents.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. However, based on the MSDS for the closely related compound, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, the following hazards should be anticipated[10][11]:

-

Health Hazards:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Conclusion

This compound is a compound with interesting chemical features, primarily stemming from its β-dicarbonyl nature. While its synthesis can be readily proposed via a Claisen condensation, a full experimental characterization and exploration of its biological potential are yet to be extensively reported in the public domain. Its structural similarity to classes of compounds with known pharmacological activities suggests that it could be a valuable intermediate for further chemical and biological investigations. Future work should focus on the experimental validation of its synthesis, full spectroscopic characterization (including a detailed study of its keto-enol tautomerism), and a systematic evaluation of its biological activity profile.

References

-

PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

-

Ahmed, M. The Claisen Condensation. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

-

ResearchGate. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

-

MDPI. Keto–Enol Tautomerism. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

-

PubChemLite. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. [Link]

-

GlobalChemMall. This compound. [Link]

-

ACS Publications. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

- Google Patents.

-

ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

Khan Academy. Keto-enol tautomerization. [Link]

-

OpenStax. The Claisen Condensation Reaction. [Link]

-

YouTube. Keto Enol Tautomerization. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. [Link]

-

ResearchGate. Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. [Link]

- Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

PubChemLite. Ethyl 4-(4-chlorophenyl)-2-oxobutanoate. [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

CAS Number: 169544-41-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific peer-reviewed literature on this molecule, this guide leverages data from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, potential applications, and handling. The proposed synthetic methodologies are based on well-established reactions for α-substituted β,δ-diketoesters, providing a foundational framework for its laboratory preparation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel small molecules.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 169544-41-6, is a multifaceted organic compound featuring a β,δ-diketoester scaffold. This structural motif is of significant interest in medicinal chemistry due to its versatile reactivity and potential for biological activity. The presence of a 4-chlorophenyl group and a methyl substituent on the butanoate backbone suggests potential for nuanced interactions with biological targets. While specific research on this compound is not extensively published, its structural components are present in various biologically active molecules, indicating its potential as a building block for the synthesis of novel therapeutic agents.

This guide aims to provide a detailed technical overview of this compound, including its chemical identity, a proposed synthetic route with a detailed experimental protocol, its physicochemical properties, potential applications in drug discovery, and essential safety information.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 169544-41-6 | [1] |

| Molecular Formula | C₁₃H₁₃ClO₄ | [1] |

| Molecular Weight | 268.69 g/mol | [1] |

| IUPAC Name | This compound | |

| Boiling Point (Predicted) | 397.6 °C at 760 mmHg | |

| Density (Predicted) | 1.241 g/cm³ | |

| Flash Point (Predicted) | 161.4 °C | |

| Storage Temperature | 2-8°C, Sealed in dry | [1] |

Proposed Synthesis

Due to the absence of a specific published synthesis for this compound, a plausible synthetic route is proposed based on the well-established acylation of β-keto esters. This approach involves the reaction of an appropriate β-keto ester with an acyl chloride in the presence of a suitable base.

A logical synthetic pathway would be the acylation of ethyl propionylacetate with 4-chlorobenzoyl chloride. The reaction mechanism is anticipated to proceed via the formation of an enolate from ethyl propionylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

Sources

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a substituted β-dicarbonyl compound. While this specific molecule is cataloged, detailed experimental literature is not widely available. Therefore, this document synthesizes information based on the well-established principles of organic chemistry, leveraging data from analogous structures to present a robust profile encompassing its molecular structure, a proposed synthetic route, predicted spectroscopic characteristics, and potential applications. This approach provides a foundational understanding for researchers interested in the synthesis and utilization of this and related compounds.

Molecular Structure and Physicochemical Properties

This compound is an α-substituted β-keto ester. Its structure is characterized by a central four-carbon chain featuring two carbonyl groups at positions 2 and 4, an ethyl ester moiety, a methyl group at the alpha-position (C3), and a 4-chlorophenyl group attached to the terminal carbonyl.

A critical feature of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. However, the presence of a substituent on the carbon atom situated between the two carbonyl groups (the α-carbon) typically shifts the equilibrium significantly toward the keto form, as it cannot be part of the conjugated enol system without losing the methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 169544-41-6 | [1] |

| Molecular Formula | C₁₃H₁₃ClO₄ | [2] |

| Molecular Weight | 268.69 g/mol | [2] |

| Monoisotopic Mass | 268.0502366 Da | [2] |

| Predicted XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

Proposed Synthesis: A Mechanistic Approach

The synthesis of α-substituted β-dicarbonyl compounds like the topic molecule can be efficiently achieved through the C-acylation of a pre-existing β-keto ester enolate. A robust and logical approach is the crossed Claisen condensation between an α-substituted ester and an acyl chloride.[3]

Synthetic Rationale

The proposed synthesis involves the generation of an enolate from ethyl 2-methyl-3-oxobutanoate (ethyl α-methylacetoacetate) using a strong, non-nucleophilic base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The choice of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible deprotonation, preventing self-condensation of the starting ester.[4][5] The use of an acyl chloride as the acylating agent provides a highly reactive electrophile, driving the reaction to completion.[3]

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for C-acylation of β-keto esters.[3]

Materials and Equipment:

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.

-

Ethyl 2-methyl-3-oxobutanoate

-

4-Chlorobenzoyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: A three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere is flame-dried and cooled.

-

Enolate Formation: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional hour to ensure complete enolate formation.

-

Acylation: A solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the enolate suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the compound's structure and known values for similar functional groups and molecular fragments.[6][7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, corresponding to the single, dominant keto tautomer.

-

δ ~1.30 ppm (t, 3H, J ≈ 7.1 Hz): The methyl protons of the ethyl ester group, split into a triplet by the adjacent methylene group.

-

δ ~1.55 ppm (d, 3H, J ≈ 7.0 Hz): The methyl protons at the C3 position, split into a doublet by the single proton at C3.

-

δ ~4.25 ppm (q, 2H, J ≈ 7.1 Hz): The methylene protons of the ethyl ester group, split into a quartet by the adjacent methyl group.

-

δ ~4.70 ppm (q, 1H, J ≈ 7.0 Hz): The single proton at the C3 position, split into a quartet by the adjacent C3-methyl group.

-

δ ~7.50 ppm (d, 2H, J ≈ 8.5 Hz): The two aromatic protons ortho to the carbonyl group.

-

δ ~7.90 ppm (d, 2H, J ≈ 8.5 Hz): The two aromatic protons meta to the carbonyl group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the unique carbon atoms in the molecule.

-

δ ~14.0 ppm: Methyl carbon of the ethyl group.

-

δ ~15.5 ppm: Methyl carbon at the C3 position.

-

δ ~58.0 ppm: C3 methine carbon.

-

δ ~62.0 ppm: Methylene carbon of the ethyl group.

-

δ ~129.0 ppm: Aromatic carbons meta to the carbonyl group.

-

δ ~130.5 ppm: Aromatic carbons ortho to the carbonyl group.

-

δ ~135.0 ppm: Aromatic carbon attached to the carbonyl group (ipso-carbon).

-

δ ~140.0 ppm: Aromatic carbon bearing the chlorine atom.

-

δ ~165.0 ppm: Ester carbonyl carbon (C1).

-

δ ~192.0 ppm: Aryl ketone carbonyl carbon (C4).

-

δ ~200.0 ppm: Ketone carbonyl carbon (C2).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

~1745-1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl.

-

~1720-1700 cm⁻¹: Strong C=O stretching vibration of the α-keto group.

-

~1685-1665 cm⁻¹: Strong C=O stretching vibration of the aryl ketone. The conjugation with the phenyl ring lowers the frequency.[9][10]

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1100 cm⁻¹: C-O stretching vibration of the ester.

-

~850-810 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.

-

~750-700 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would provide key structural information.

-

Molecular Ion (M⁺): A distinct molecular ion peak should be observed at m/z 268, with a characteristic M+2 peak at m/z 270 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Key Fragmentation Patterns: Major fragmentation pathways for β-keto esters are dominated by cleavages alpha to the carbonyl groups.[11][12][13]

-

Loss of ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z 223.

-

Loss of ethanol (-CH₃CH₂OH): [M - 46]⁺ at m/z 222 via McLafferty rearrangement if sterically feasible.

-

Acylium ion from the chlorobenzoyl group: A prominent peak at m/z 139 ([ClC₆H₄CO]⁺).

-

Cleavage between C2 and C3: This would lead to fragments corresponding to the two parts of the molecule.

-

Comprehensive Characterization Workflow

A systematic workflow is essential to ensure the identity and purity of the synthesized compound. This process integrates purification, purity assessment, and structural elucidation.

Reactivity and Potential Applications

Chemical Reactivity

The 1,3-dicarbonyl motif is a versatile functional group in organic synthesis.[14][15]

-

Nucleophilic Reactions: Although the α-proton is present, its acidity is reduced compared to unsubstituted analogs. Still, under strong basic conditions, it can be deprotonated to form a nucleophilic enolate, which can participate in alkylation and other C-C bond-forming reactions.

-

Heterocycle Synthesis: 1,3-diketones are classic precursors for the synthesis of five- and six-membered heterocycles. Reaction with hydrazine derivatives can yield pyrazoles, while hydroxylamine can produce isoxazoles. These heterocyclic cores are prevalent in many pharmaceuticals.

-

Chelation: The dicarbonyl system can act as a bidentate ligand to chelate metal ions, forming stable metal complexes. These complexes can have applications in catalysis and materials science.

Potential in Drug Discovery

The structural features of this compound suggest potential applications in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The combination of a 1,3-dicarbonyl system and a chlorophenyl group is found in various compounds with reported biological activities.[16] The chlorophenyl moiety is a common substituent in drug candidates, often enhancing binding affinity or modifying metabolic stability.

-

Enzyme Inhibition: The dicarbonyl functionality can interact with active sites of various enzymes. Compounds with this motif have been explored as inhibitors for enzymes such as integrases and metalloproteinases.

-

Antimicrobial and Anticancer Research: The general class of β-dicarbonyls and their heterocyclic derivatives have been widely investigated for antimicrobial and anticancer properties.[3][17] Further derivatization of the title compound could lead to novel candidates in these therapeutic areas.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate and a scaffold for medicinal chemistry. This guide has provided a comprehensive, albeit predictive, analysis of its structure, synthesis, and spectroscopic properties based on foundational chemical principles. The proposed synthetic protocol is robust and follows well-established methodologies, while the predicted spectral data offer a clear benchmark for researchers aiming to synthesize and characterize this compound. Its inherent reactivity and structural motifs make it an attractive target for further investigation in the development of novel materials and therapeutic agents.

References

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699-1703.

-

Weiler, L. (2011). Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11254195, Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

-

Nedopekina, D. A., et al. (2018). 1,3-Diketones. Synthesis and properties. ResearchGate. Available at: [Link]

-

Scilit. (n.d.). 1,3-Diketones. Synthesis and properties. Scilit. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Retrieved from [Link]

- Rojo-Mancilla, M., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4945.

- Lim, D., et al. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters, 9(21), 4139-4142.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11054223, Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. Retrieved from [Link]

-

Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Calgary. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Crossed Claisen condensation. YouTube. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Retrieved from [Link]

-

ResearchGate. (n.d.). Trend graph of biological activities of title compounds. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. University of Colorado Boulder. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. Retrieved from [Link]

-

Professor Dave Explains. (2016). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Crossed Claisen Condensations. University of Calgary. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. CASPRE. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. PubChemLite. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Stage B: Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate. PrepChem.com. Retrieved from [Link]

-

ACS Publications. (n.d.). The Infrared Spectra of Some metal Chelates of β-Diketones. ACS Publications. Retrieved from [Link]

-

University of Liverpool. (n.d.). IR: carbonyl compounds. University of Liverpool. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 602482, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

-

The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Physics Wallah. Retrieved from [Link]

-

MaChemGuy. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

-

Chemistry unplugged. (2021). IR Spectroscopy of Carbonyl Compounds and factors affecting. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Google Patents.

-

MDPI. (n.d.). Organic Compounds with Biological Activity. MDPI. Retrieved from [Link]

-

MDPI. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of 4'-(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2 -carboxylic acid as antihypertensive agents. ResearchGate. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate | C13H13ClO4 | CID 11254195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

"Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Introduction: Elucidating the Molecular Architecture

This compound is a β-keto ester, a class of compounds of significant interest in synthetic chemistry and drug development due to their versatile reactivity. As intermediates, their purity and structural integrity are paramount. Spectroscopic analysis provides the definitive, non-destructive method for confirming molecular structure, identifying impurities, and understanding dynamic chemical processes such as tautomerism.

The core challenge and point of interest in analyzing this molecule is its existence as a mixture of keto-enol tautomers in solution. This guide will thoroughly explore the spectroscopic signatures of both forms.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon framework and the chemical environment of every proton.

Theoretical Basis & Experimental Protocol

Principles: Atomic nuclei with non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field (B₀), they can align with or against the field, creating two energy states. The energy difference (ΔE) between these states corresponds to a specific radiofrequency. In NMR, we apply a radiofrequency pulse and measure the frequencies absorbed by the nuclei as they "resonate" or transition between states. This resonance frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus.

Experimental Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium (²H) is not detected in ¹H NMR and provides a lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift calibration.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Predicted ¹H NMR Spectral Data

A key feature of β-dicarbonyl compounds is their ability to exist in equilibrium between a keto and an enol form.[1][2] This equilibrium is dynamic, and in a solvent like CDCl₃, signals for both tautomers are expected to be observed simultaneously.

Caption: Keto-enol tautomerism of the target molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Tautomer | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| a | Keto | 7.95 | d | J = 8.7 | 2H | Ar-H (ortho to C=O) |

| b | Keto | 7.48 | d | J = 8.7 | 2H | Ar-H (meta to C=O) |

| c | Keto | 4.95 | q | J = 7.2 | 1H | -CO-CH(CH₃)-CO- |

| d | Keto | 1.55 | d | J = 7.2 | 3H | -CH(CH₃)- |

| e | Keto | 4.25 | q | J = 7.1 | 2H | O-CH₂-CH₃ |

| f | Keto | 1.28 | t | J = 7.1 | 3H | O-CH₂-CH₃ |

| a' | Enol | 7.70 | d | J = 8.5 | 2H | Ar-H (ortho to C=O) |

| b' | Enol | 7.45 | d | J = 8.5 | 2H | Ar-H (meta to C=O) |

| c' | Enol | 2.15 | s | 3H | =C(CH₃)- | |

| e' | Enol | 4.28 | q | J = 7.1 | 2H | O-CH₂-CH₃ |

| f' | Enol | 1.30 | t | J = 7.1 | 3H | O-CH₂-CH₃ |

| g | Enol | ~13.5 | br s | - | 1H | Enolic -OH |

In-Depth ¹H NMR Spectral Interpretation

-

Aromatic Region (7.4-8.0 ppm): Both tautomers will show two doublets corresponding to the AA'BB' system of the 1,4-disubstituted chlorophenyl ring.[3] The protons labeled 'a' and 'a' ', ortho to the electron-withdrawing benzoyl carbonyl group, are deshielded and appear further downfield compared to the 'b' and 'b' ' protons.[4]

-

Keto-Specific Signals: The most definitive signals for the keto form are the methine proton 'c' and the methyl doublet 'd' . The methine proton 'c' at ~4.95 ppm is a quartet due to coupling with the three methyl protons 'd' . Conversely, the methyl protons 'd' at ~1.55 ppm appear as a doublet due to coupling with the single methine proton 'c' .

-

Enol-Specific Signals: The enol form is characterized by the disappearance of the methine quartet and methyl doublet. Instead, a sharp singlet for the methyl group 'c' ' appears around 2.15 ppm, now attached to a C=C double bond. The most striking feature is the enolic hydroxyl proton 'g' , which is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet far downfield (~13.5 ppm).[1][5]

-

Ethyl Ester Signals (~1.3 ppm and ~4.2 ppm): Both tautomers display signals for the ethyl ester group. The methylene protons 'e' and 'e' ' appear as quartets around 4.25-4.28 ppm, while the methyl protons 'f' and 'f' ' appear as triplets around 1.28-1.30 ppm.[6] The chemical shifts are very similar in both forms as they are relatively distant from the site of tautomerism.

-

Quantifying Tautomer Ratio: The ratio of the keto to enol form can be determined by comparing the integration values of unique signals, for example, the keto methine proton 'c' (1H) versus the enol methyl singlet 'c' ' (3H), after normalizing for the number of protons.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted δ (ppm) (Keto) | Predicted δ (ppm) (Enol) | Carbon Assignment |

| ~205 | - | C=O (Ketone) |

| ~192 | ~195 | C=O (Aromatic Ketone) |

| ~168 | ~172 | C=O (Ester) |

| ~140 | ~138 | Ar-C (C-Cl) |

| ~134 | ~133 | Ar-C (ipso to C=O) |

| ~130 | ~129 | Ar-CH (ortho to C=O) |

| ~129 | ~128.5 | Ar-CH (meta to C=O) |

| - | ~100 | =C(CH₃)- |

| ~62 | ~61.5 | O-CH₂- |

| ~55 | - | -CH(CH₃)- |

| ~14.5 | ~15 | -CH(CH₃)- |

| ~14.0 | ~14.2 | O-CH₂-CH₃ |

In-Depth ¹³C NMR Spectral Interpretation

-

Carbonyl Carbons (160-210 ppm): This region is highly informative. The keto tautomer will show three distinct carbonyl signals: the ketone C=O (~205 ppm), the aromatic ketone C=O (~192 ppm), and the ester C=O (~168 ppm).[7][8] In the enol form, the aliphatic ketone signal vanishes, and the remaining two carbonyl signals may shift slightly due to the conjugated system.

-

Olefinic Carbons (90-160 ppm): The enol tautomer is distinguished by two signals in the olefinic region: the quaternary carbon attached to the hydroxyl group (~160 ppm, not shown in table for simplicity but would be present) and the carbon bearing the methyl group at a distinctively high field of ~100 ppm.[9]

-

Aliphatic Carbons (10-70 ppm): The keto form is uniquely identified by the methine carbon (-CH(CH₃)-) at ~55 ppm. The remaining aliphatic carbons—the ethyl ester group and the methyl group—will be present in both tautomers with slight variations in their chemical shifts.

Chapter 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for rapidly identifying the functional groups present.

Theoretical Basis & Experimental Protocol

Principles: Covalent bonds vibrate at specific frequencies. When the frequency of IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation. The energy and intensity of this absorption are characteristic of the type of bond (e.g., C=O, O-H, C-H) and its molecular environment.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the sample are finely ground with potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of air or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Predicted IR Spectral Data

Table 3: Predicted Major IR Absorption Bands (cm⁻¹)

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group / Tautomer |

| ~3100-2800 | Medium | C-H stretch | Aliphatic & Aromatic C-H |

| ~3400-2500 | Broad, Medium | O-H stretch | Enol Tautomer (H-bonded) |

| ~1745 | Strong | C=O stretch | Ester (Keto Tautomer) |

| ~1720 | Strong | C=O stretch | Aliphatic Ketone (Keto Tautomer) |

| ~1685 | Strong | C=O stretch | Aromatic Ketone (Keto Tautomer) |

| ~1715 | Strong | C=O stretch | Ester (Enol Tautomer, conjugated) |

| ~1640 | Strong | C=O stretch | Aromatic Ketone (Enol, H-bonded) |

| ~1605 | Medium | C=C stretch | Enol Tautomer & Aromatic Ring |

| ~1250-1050 | Strong | C-O stretch | Ester |

| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| ~750 | Medium | C-Cl stretch | Aryl Chloride |

In-Depth IR Spectral Interpretation

The IR spectrum will be a superposition of absorptions from both the keto and enol tautomers.

-

Carbonyl (C=O) Region (1600-1800 cm⁻¹): This is the most diagnostic region. The keto form will exhibit at least three sharp, strong C=O stretching bands: the ester at ~1745 cm⁻¹, the aliphatic ketone at ~1720 cm⁻¹, and the aromatic ketone at a slightly lower frequency (~1685 cm⁻¹) due to conjugation.[10][11] The enol form will show a different pattern. The ester C=O, now conjugated, will shift to a lower wavenumber (~1715 cm⁻¹). The ketone C=O will be involved in strong intramolecular hydrogen bonding, significantly lowering its frequency to ~1640 cm⁻¹.[12][13] The complexity and breadth of the carbonyl region will be a strong indicator of the tautomeric mixture.

-

Hydroxyl (O-H) Region (2500-3400 cm⁻¹): The presence of the enol form will be definitively confirmed by a very broad absorption band in this region, characteristic of a strongly hydrogen-bonded hydroxyl group.[14]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations. Key features include strong C-O stretching bands between 1250-1050 cm⁻¹ from the ester group, a C=C stretching band around 1605 cm⁻¹ (from both the aromatic ring and the enol double bond), a strong out-of-plane C-H bending band around 830 cm⁻¹ confirming the 1,4-substitution pattern of the aromatic ring, and a C-Cl stretch near 750 cm⁻¹.

Chapter 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Theoretical Basis & Experimental Protocol

Principles: In Electron Ionization (EI) MS, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•). The energy of this process is sufficient to cause the molecular ion to fragment into smaller, characteristic ions. These ions are then separated by a mass analyzer based on their m/z ratio and detected.

Caption: A simplified workflow for EI-Mass Spectrometry.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).

-

Ionization: The standard electron energy for EI is 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and its fragments.

Predicted Mass Spectrum Data

Molecular Formula: C₁₃H₁₃ClO₄ Molecular Weight: 268.05 g/mol (using ³⁵Cl) and 270.05 g/mol (using ³⁷Cl)

Table 4: Predicted Key Ions in the EI Mass Spectrum

| Predicted m/z | Ion Identity | Fragmentation Pathway |

| 268/270 | [M]⁺• | Molecular Ion |

| 223/225 | [M - OEt]⁺ | Loss of ethoxy radical from ester |

| 195/197 | [M - COOEt]⁺ | Loss of ethoxycarbonyl radical |

| 139/141 | [ClC₆H₄CO]⁺ | α-cleavage, formation of 4-chlorobenzoyl cation |

| 111/113 | [ClC₆H₄]⁺ | Loss of CO from 4-chlorobenzoyl cation |

In-Depth Mass Spectrum Interpretation

-

Molecular Ion (m/z 268 & 270): The molecular ion peak is crucial as it confirms the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will show two molecular ion peaks: one at m/z 268 and an "M+2" peak at m/z 270 with approximately one-third the intensity. This isotopic pattern is a definitive marker for the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

α-Cleavage: The bonds adjacent to carbonyl groups are prone to cleavage. The most favorable fragmentation is the cleavage of the C-C bond between the two carbonyl groups to form the highly stable 4-chlorobenzoyl cation (m/z 139/141) .[15][16] This is often the base peak (the most intense peak) in the spectrum. This ion can further lose a molecule of carbon monoxide (CO) to yield the 4-chlorophenyl cation at m/z 111/113 .

-

Loss from Ester: Fragmentation can also be initiated at the ester group. Loss of the ethoxy radical (•OCH₂CH₃) would give a fragment at m/z 223/225 .[17] Subsequent loss of the entire ethoxycarbonyl group (•COOCH₂CH₃) would result in an ion at m/z 195/197 .

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By leveraging NMR, IR, and Mass Spectrometry, a complete picture of the molecule's connectivity, functional groups, and molecular weight can be established. The key to a correct interpretation lies in recognizing and understanding the signatures of the keto-enol tautomeric equilibrium, which is vividly expressed in both NMR and IR spectra. This predictive guide serves as a valuable resource for scientists, enabling them to anticipate spectral features, confirm synthesis outcomes, and ensure the quality of this important chemical intermediate.

References

- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIUM CONSTANTS. Canadian Journal of Chemistry.

-

ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- Semantic Scholar. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIUM CONSTANTS.

-

AWS. (n.d.). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. Available at: [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ACS Publications. (n.d.). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. Available at: [Link]

-

The Journal of Physical Chemistry. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Available at: [Link]

-

ACS Publications. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

-

Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Available at: [Link]

Sources

- 1. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. ETHYL 4-CHLOROBENZOATE(7335-27-5) 1H NMR spectrum [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. echemi.com [echemi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. scribd.com [scribd.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. repository.aaup.edu [repository.aaup.edu]

An In-Depth Technical Guide to the Tautomeric Landscape of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

A Case Study in the Steric and Electronic Preclusion of Classical Enolization

Executive Summary

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a β-dicarbonyl compound with significant potential in synthetic chemistry and drug development. While β-dicarbonyl moieties are archetypal examples of keto-enol tautomerism, the specific substitution pattern of this molecule presents a fascinating deviation from the norm. The presence of a methyl group at the C3 position—the carbon atom situated between the two carbonyl groups—removes the acidic α-proton necessary for conventional tautomerization. This guide provides a comprehensive analysis of this structural constraint, exploring why the molecule is locked in its diketo form, and details the rigorous experimental and computational methodologies required to verify its tautomeric state. For researchers and drug developers, understanding this fixed conformation is critical, as it dictates the compound's physicochemical properties, reactivity, and potential for intermolecular interactions.

The Foundation: Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry where isomers, known as tautomers, readily interconvert.[1] In typical β-dicarbonyl compounds, this equilibrium involves the migration of a proton from the α-carbon (the carbon between the two carbonyls) to one of the carbonyl oxygen atoms, with a concurrent shift of π-electrons.

The enol form in these systems is often remarkably stable, and in some cases, even the predominant species. This stability is attributed to two key factors:

-

Conjugation: The formation of a C=C double bond creates a conjugated π-system with the remaining carbonyl group (O=C-C=C-OH).

-

Intramolecular Hydrogen Bonding: A strong, six-membered quasi-aromatic ring is formed via a hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[2]

This equilibrium is dynamic and highly sensitive to environmental factors, including solvent polarity, temperature, and pH.[3][4] Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the more polar keto form.[3]

Caption: The C3-methyl group prevents the formation of a classical enol tautomer.

This substitution fundamentally alters the molecule's chemical behavior. The C3 carbon lacks a proton that can be abstracted to initiate enolization. Consequently, the highly stable, hydrogen-bonded enol form depicted in Figure 1 cannot be formed. The molecule is therefore "locked" in its diketo conformation under normal conditions. While other, less favorable tautomerizations (e.g., involving the methyl protons) are theoretically possible, they lead to high-energy, unstable intermediates and are not observed to any significant extent.

The inability to enolize has profound implications:

-

Acidity: The compound is significantly less acidic than its non-methylated counterpart.

-

Chelation: It loses the ability to act as a bidentate ligand to chelate metal ions, a key property of many β-dicarbonyls.

-

Reactivity: Reactions that proceed via an enol or enolate intermediate are inhibited at the C3 position.

Experimental Verification Protocols

To authoritatively confirm the absence of enolization, a multi-faceted spectroscopic approach is required. The following protocols are designed as a self-validating system, where the results from each technique should provide converging evidence for the exclusive presence of the diketo form.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for studying tautomeric equilibria due to its sensitivity to the distinct chemical environments in each isomer. [5]The interconversion rate for typical keto-enol systems is slow on the NMR timescale, allowing for the observation of separate signals for each tautomer. [6]In this case, we hypothesize that only one set of signals, corresponding to the diketo form, will be present.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of this compound. Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup (¹H NMR): Record the spectrum on a spectrometer operating at a frequency of at least 400 MHz.

-

Acquisition Pulses: 16 scans.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Setup (¹³C NMR): Record a proton-decoupled ¹³C spectrum on the same instrument.

-

Acquisition Pulses: 1024 scans (or more, as needed for signal-to-noise).

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.

Expected Results and Interpretation: The key is to look for the absence of characteristic enol signals.

| Expected ¹H and ¹³C NMR Data for the Diketo Tautomer |

| ¹H NMR |

| Signal |

| Ethyl -CH₃ |

| C3-Methyl (-CH₃) |

| Ethyl -OCH₂- |

| Aromatic (C₆H₄Cl) |

| Key Absent Signals: |

| ¹³C NMR |

| Signal |

| Ethyl -CH₃ |

| C3-Methyl (-CH₃) |

| C3 Carbon |

| Ethyl -OCH₂- |

| Aromatic Carbons |

| Ester Carbonyl (C=O) |

| Ketone Carbonyl (C=O) |

| Key Absent Signals: |

Protocol 3.2: Infrared (IR) Spectroscopy

IR spectroscopy provides complementary evidence by probing the vibrational frequencies of functional groups. The diketo and enol forms have distinct IR signatures. [7] Step-by-Step Methodology:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a solution cell.

-

Data Acquisition: Record the spectrum over the range of 4000 cm⁻¹ to 600 cm⁻¹.

-

Data Analysis: Identify the key stretching frequencies in the carbonyl and hydroxyl regions.

Expected Results and Interpretation:

-

Presence of Two Carbonyl Peaks: Two distinct, sharp C=O stretching bands are expected:

-

~1740-1750 cm⁻¹ for the ester carbonyl.

-

~1715-1725 cm⁻¹ for the ketone carbonyl.

-

-

Absence of Enol Features:

-

No broad O-H stretching band around 3400-2500 cm⁻¹.

-

No C=C stretching band around 1640 cm⁻¹.

-

No single, broad, conjugated C=O band around 1650-1600 cm⁻¹, which is characteristic of the chelated enol form.

-

Integrated Workflow and Data Synthesis

The conclusive determination of the tautomeric state relies on the integration of all spectroscopic data. A logical workflow ensures that evidence is gathered systematically to build an irrefutable structural assignment.

Implications for Research and Drug Development

Understanding that this compound is conformationally restricted to the diketo form is not merely an academic exercise. This structural rigidity directly impacts its application in medicinal chemistry and materials science.

-

Molecular Recognition: The molecule can only act as a hydrogen bond acceptor at its two carbonyl oxygens. It cannot act as a hydrogen bond donor, unlike its enolizable analogs. This defines its interaction profile with biological targets like enzymes or receptors.

-

Physicochemical Properties: The fixed diketo form is more polar and has a different solubility profile compared to a potential enol tautomer. This influences formulation, bioavailability, and membrane permeability in drug design.

-

Synthetic Utility: The lack of an acidic α-proton prevents its use in common synthetic transformations that rely on enolate formation at the C3 position, such as alkylations or condensations. Chemists must devise alternative strategies to functionalize the molecule.

References

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from Vedantu. [Link]

-

Quora. (n.d.). Factors affecting keto-enol tautomerism. Retrieved from chem-is-try. [Link]

-

Journal of Chemical Education. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved from Pearson+. [Link]

-

Pendidikan Kimia. (2016). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]

-

Canadian Science Publishing. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

Chemistry Stack Exchange. (2015). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?. [Link]

-

ResearchGate. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]

-

Hansen, P.E., & Bolvig, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. chemistry11.quora.com [chemistry11.quora.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spcmc.ac.in [spcmc.ac.in]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a complex organic molecule with potential applications in pharmaceutical and chemical research. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under different environmental conditions. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for a thorough evaluation, drawing upon established methodologies for analogous chemical structures.

The molecular structure, featuring a chlorinated aromatic ring, a β-dicarbonyl system, and an ethyl ester, suggests a lipophilic nature with potential for low aqueous solubility. The ester and diketone functionalities represent potential sites for hydrolytic and oxidative degradation. A comprehensive understanding of these characteristics is paramount for advancing its application in fields such as medicinal chemistry, where bioavailability and shelf-life are critical determinants of a compound's viability.

Part 1: Physicochemical Characterization

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. While experimental data is sparse, computational predictions for a structural isomer, Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, are available on PubChem and can offer initial insights.[1] These properties provide a starting point for experimental design.

Part 2: A Deep Dive into Solubility Assessment

Solubility is a critical parameter that influences a compound's bioavailability, formulation, and performance in biological assays. The principle of "like dissolves like" governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.[2] Given the presence of both polar (dicarbonyl, ester) and non-polar (chlorophenyl, methyl, ethyl) groups, this compound is expected to exhibit nuanced solubility behavior.

Theoretical Considerations

The chlorophenyl group contributes significantly to the molecule's hydrophobicity, likely resulting in poor solubility in aqueous media. Conversely, it is anticipated to be more soluble in common organic solvents.

Experimental Determination of Solubility

A multi-faceted approach is recommended to accurately determine solubility, encompassing both kinetic and thermodynamic measurements.

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[3][4][5][6]

Step-by-Step Protocol for Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[3][7]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[4]

Considered the "gold standard," this method measures the equilibrium solubility of the compound, providing a more accurate representation of its intrinsic solubility.[4][8][9][10]

Step-by-Step Protocol for Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., water, PBS at various pH values, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

-

Data Analysis: The measured concentration represents the thermodynamic solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as a template for reporting experimental findings.

| Solvent | Type | Predicted Solubility | Method |

| Water (pH 7.0) | Aqueous | < 1 µg/mL | Thermodynamic |

| PBS (pH 7.4) | Aqueous Buffer | < 5 µg/mL | Thermodynamic |

| Ethanol | Polar Organic | > 10 mg/mL | Thermodynamic |

| Methanol | Polar Organic | > 10 mg/mL | Thermodynamic |

| Dichloromethane | Non-polar Organic | > 20 mg/mL | Thermodynamic |

| DMSO | Polar Aprotic | > 50 mg/mL | Thermodynamic |

Visualization of Solubility Assessment Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 3: Comprehensive Stability Evaluation

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a molecule.

Hydrolytic Stability

The ester functionality in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[12][13] The β-dicarbonyl moiety can also undergo cleavage.

Step-by-Step Protocol for Hydrolytic Stability Testing

-

Solution Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) media.

-

Incubation: Store the solutions at controlled temperatures (e.g., 40°C, 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability

The molecule may be susceptible to oxidation, particularly at the carbon adjacent to the dicarbonyl group.

Step-by-Step Protocol for Oxidative Stability Testing

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[14][15][16]

-

Incubation: Store the solution at room temperature or a slightly elevated temperature and monitor over time.

-

Analysis: Use HPLC to track the degradation of the parent compound and the formation of oxidation products.

Photostability

Exposure to light, particularly UV radiation, can induce degradation.[17][18][19] ICH Q1B guidelines provide a standardized approach for photostability testing.[20][21]

Step-by-Step Protocol for Photostability Testing

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of fluorescent lamps).[18][20]

-

Control Samples: Protect identical samples from light (dark controls) to differentiate between light-induced and thermal degradation.[17]

-

Exposure: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[19]

-

Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC to assess the extent of degradation.

Potential Degradation Pathway: Ester Hydrolysis

One of the most probable degradation pathways is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, particularly under basic or acidic conditions.

Visualization of a Potential Degradation Pathway

Caption: Potential hydrolytic degradation of the parent compound.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to understand the compound's behavior in various environments. A thorough understanding of these properties is indispensable for its successful application in research and development, enabling informed decisions regarding formulation, handling, and storage, and ultimately paving the way for its potential translation into valuable chemical or therapeutic agents.

References

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Pharma Stability. Photostability (ICH Q1B). [Link]

-

Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

YouTube. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]

-

Oxford Academic. Oxidative Degradation of Organic Pollutants by Hydrogen Peroxide in the Presence of FePz(dtnCl 2 ) 4 under Visible Irradiation. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Asian Journal of Chemistry. Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. [Link]

-

MDPI. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]

-

PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. [Link]

-

Organic Chemistry Portal. Hydrogen peroxide. [Link]

Sources

- 1. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate | C13H13ClO4 | CID 11254195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. aklectures.com [aklectures.com]

- 13. asianpubs.org [asianpubs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review | MDPI [mdpi.com]

- 16. Hydrogen peroxide [organic-chemistry.org]

- 17. ema.europa.eu [ema.europa.eu]